molecular formula C9H10ClNO2 B2498195 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride CAS No. 2375274-08-9

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride

Cat. No.: B2498195
CAS No.: 2375274-08-9
M. Wt: 199.63
InChI Key: WOHGBLDXWFAANK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride typically involves the cyclopropylation of pyridine-2-carboxylic acid. The reaction conditions often include the use of cyclopropyl halides and a base to facilitate the cyclopropylation process . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride is unique due to its specific structural features, including the cyclopropyl group and the hydrochloride salt form.

Properties

IUPAC Name

3-cyclopropylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHGBLDXWFAANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CC=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-08-9
Record name 3-cyclopropylpyridine-2-carboxylic acid hydrochloride
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